Tetracosanyl behenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracosanyl behenate, also known as docosanoic acid tetracosyl ester, is a long-chain ester compound with the molecular formula C46H92O2. It is a waxy substance that is often used in various industrial and cosmetic applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracosanyl behenate can be synthesized through the esterification reaction between docosanoic acid (behenic acid) and tetracosanol (lignoceryl alcohol). The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tetracosanyl behenate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce docosanoic acid and tetracosanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Docosanoic acid and tetracosanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
Tetracosanyl behenate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable lipid nanoparticles.
Industry: Utilized in cosmetics and personal care products as an emollient and thickening agent. It is also used in the production of lubricants and coatings.
Mechanism of Action
The mechanism of action of tetracosanyl behenate involves its interaction with lipid membranes and its ability to form stable lipid bilayers. This property makes it useful in drug delivery systems, where it can encapsulate active pharmaceutical ingredients and facilitate their controlled release. The compound’s long hydrophobic chains allow it to integrate into lipid membranes, enhancing membrane stability and permeability.
Comparison with Similar Compounds
Similar Compounds
Cetyl palmitate: Another long-chain ester used in cosmetics and personal care products.
Stearyl stearate: Similar in structure and used for similar applications.
Behenyl behenate: A related compound with similar properties and uses.
Uniqueness
Tetracosanyl behenate is unique due to its specific chain length and the combination of docosanoic acid and tetracosanol. This gives it distinct melting and crystallization properties, making it particularly suitable for certain industrial applications where specific thermal properties are required.
Properties
CAS No. |
42233-17-0 |
---|---|
Molecular Formula |
C46H92O2 |
Molecular Weight |
677.2 g/mol |
IUPAC Name |
tetracosyl docosanoate |
InChI |
InChI=1S/C46H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-27-29-31-33-35-37-39-41-43-45-48-46(47)44-42-40-38-36-34-32-30-28-26-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3 |
InChI Key |
VLAQWJMMSTXOEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.